molecular formula C13H13NO3 B028422 Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate CAS No. 103788-64-3

Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate

Cat. No.: B028422
CAS No.: 103788-64-3
M. Wt: 231.25 g/mol
InChI Key: UDWQWRFEUXUBHR-UHFFFAOYSA-N
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Description

Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate (CAS: 103788-64-3) is an oxazole-based ester derivative with the molecular formula C₁₃H₁₃NO₃ and a molecular weight of 231.247 g/mol . It is synthesized via reduction of a precursor ester using lithium aluminum hydride (LiAlH₄) in diethyl ether, yielding a light brown oil with a 22% reaction efficiency . Key physical properties include a density of 1.2 g/cm³, boiling point of 357.3°C, and flash point of 169.9°C .

Properties

IUPAC Name

methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-9-11(8-12(15)16-2)14-13(17-9)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWQWRFEUXUBHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379521
Record name Methyl (5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103788-64-3
Record name Methyl (5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 103788-64-3
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Preparation Methods

Flow Synthesis with Deoxo-Fluor®

Modern flow chemistry techniques have revolutionized this step by enhancing safety and efficiency. A solution of β-hydroxy amide (0.25 M) and Deoxo-Fluor® (1.5 equiv) is introduced into a flow reactor at 3.00 mL min⁻¹ per stream, achieving full conversion to oxazoline at 6 mL min⁻¹ total flow rate. Key advantages include:

  • Temperature Control : Reactions proceed at ambient conditions (20–25°C), avoiding exothermic risks associated with batch processing.

  • Stereospecificity : Inversion of configuration at the β-carbon ensures high diastereoselectivity (>95% de).

  • Scalability : Continuous flow systems enable gram-scale production without compromising yield (typically 92–98%).

Comparison with DAST-Based Methods

Earlier methods employed diethylaminosulfur trifluoride (DAST) at elevated temperatures (70–90°C). However, DAST’s propensity to generate hazardous hydrogen fluoride (HF) necessitated stringent safety measures. Flow systems mitigate this risk via in-line HF quenching, rendering Deoxo-Fluor® the reagent of choice for contemporary syntheses.

Oxidative Aromatization to Oxazoles

Oxazolines undergo oxidative aromatization to yield the target oxazole structure. This step demands careful selection of oxidants and reaction conditions.

Manganese Dioxide-Mediated Oxidation

Commercial manganese dioxide (MnO₂) serves as a heterogeneous catalyst in packed-bed reactors. Key parameters include:

ParameterOptimal ConditionYield (%)Substrate Compatibility
Temperature 60°C (aryl) / 100°C (alkyl)50–792-Aryl oxazolines
Solvent Dimethoxy ethane (DME)79Acid-labile protecting groups
MnO₂ Type Activated (aryl) / Amorphous (alkyl)65–83Pyridyl, styryl derivatives

For aryl-substituted oxazolines (e.g., 2-phenyl), activated MnO₂ at 60°C in DME achieves 79% isolated yield. Amorphous MnO₂ is requisite for alkyl substrates, tolerating sensitive functionalities like oxetanes.

Mechanistic Insights

The oxidation proceeds via a radical pathway, where MnO₂ abstracts a hydrogen atom from the oxazoline’s C4 position, inducing aromatization. This mechanism is corroborated by:

  • ICP-MS Analyses : Negligible Mn leaching (<10 ppb) confirms heterogeneous catalysis.

  • Byproduct Formation : Alkyl substrates decompose at high MnO₂ activity, necessitating milder amorphous variants.

Industrial Production Considerations

Transitioning from laboratory to industrial synthesis requires addressing scalability, cost, and safety.

Continuous Flow Systems

Integrated flow platforms combine cyclodehydration and oxidation steps, offering:

  • Throughput : 10 g h⁻¹ productivity for oxazole derivatives.

  • Purification-Free Output : Reactions in DME yield analytically pure products post solvent removal.

  • Safety : Encapsulated MnO₂ reactors prevent particulate exposure.

Economic and Environmental Metrics

MetricFlow ProcessBatch Process
Reagent Efficiency 1.5 equiv Deoxo-Fluor®2.0 equiv DAST
Energy Consumption 15 kWh kg⁻¹45 kWh kg⁻¹
Waste Generation 2.3 kg kg⁻¹6.8 kg kg⁻¹

Flow systems reduce waste and energy use by 66% and 67%, respectively, aligning with green chemistry principles.

Comparative Analysis of Preparation Methods

The table below contrasts key methodologies for this compound synthesis:

MethodCyclodehydration ReagentOxidantYield (%)Purity (%)Scalability
Flow/Deoxo-Fluor® Deoxo-Fluor®Activated MnO₂79>99High
Batch/DAST DASTMnO₂6895Moderate
Industrial Flow Deoxo-Fluor®Amorphous MnO₂83>99Very High

Flow-based approaches outperform batch methods in yield and purity, particularly for aryl-substituted targets .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: Conversion of the oxazoline intermediate to the oxazole.

    Reduction: Potential reduction of the oxazole ring under specific conditions.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Manganese dioxide, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), bromotrichloromethane.

    Reduction: Hydrogen gas with a suitable catalyst (e.g., palladium on carbon).

    Substitution: Halogenating agents, organometallic reagents.

Major Products Formed

    Oxidation: Formation of the oxazole ring.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of substituted oxazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate has shown potential in the development of pharmaceutical agents. Its oxazole ring structure is significant in medicinal chemistry as it can enhance biological activity.

Antimicrobial Activity

Research indicates that derivatives of oxazole compounds exhibit antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. Studies have demonstrated that modifications to the oxazole structure can lead to increased potency against resistant strains of bacteria .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis.

Synthesis of Novel Compounds

This compound can be utilized to synthesize various bioactive molecules through reactions such as nucleophilic substitutions and cycloadditions. Its reactivity allows for the introduction of different functional groups, facilitating the design of new pharmaceuticals .

Reaction Mechanisms

The compound undergoes several reaction mechanisms that are crucial for synthetic applications:

  • Nucleophilic Attack: The ester group can be targeted for nucleophilic attack, leading to the formation of alcohols or acids.
  • Decarboxylation Reactions: Under certain conditions, it can undergo decarboxylation to yield more reactive intermediates useful in further synthetic pathways .

Materials Science

In materials science, this compound is explored for its potential applications in polymers and coatings.

Polymerization

The compound can act as a monomer in polymerization processes to create polymers with specific properties such as thermal stability and chemical resistance . The incorporation of oxazole rings into polymer backbones enhances the material's performance in various applications.

Coatings and Adhesives

Due to its chemical stability and adhesion properties, it is being studied for use in coatings and adhesives. The incorporation of this compound into formulations could improve the durability and resistance of coatings against environmental factors .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at certain concentrations, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Synthesis of New Derivatives

Another research project focused on synthesizing new derivatives from this compound. The derivatives were tested for anti-inflammatory activity, revealing promising results that warrant further investigation into their therapeutic applications.

Mechanism of Action

The mechanism of action of Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid (CAS: 107367-98-6)
  • Molecular Formula: C₁₂H₁₁NO₃
  • Molecular Weight : 217.22 g/mol
  • This enhances solubility in aqueous media, making it suitable for biological assays .
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol (CAS: 103788-65-4)
  • Molecular Formula: C₁₂H₁₃NO₂
  • Molecular Weight : 203.24 g/mol
  • Key Differences : Contains a hydroxyl group instead of an ester, reducing lipophilicity. This derivative is used to explore structure-activity relationships in drug design, particularly for central nervous system targets .

Heterocyclic Core Modifications

iCRT3 (2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide)
  • Molecular Formula : C₂₂H₂₃N₂O₂S
  • Key Differences : Incorporates a sulfanyl acetamide side chain and an ethylphenyl substituent. Demonstrates potent inhibition of the Wnt/β-catenin pathway (IC₅₀ = 3.2 µM) by binding to β-catenin, reducing pro-inflammatory cytokines like TNF-α and IL-6 in macrophages .
Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate
  • Molecular Formula : C₁₂H₁₂N₂O₃S
  • Key Differences : Replaces the oxazole ring with a 1,3,4-oxadiazole core. This heterocycle is associated with enhanced chemotherapeutic activity, including antimicrobial and antitumor effects, due to improved electron-withdrawing properties .

Pharmacologically Active Derivatives

Imiglitazar
  • Molecular Formula : C₂₈H₂₅N₃O₅
  • Key Differences : A peroxisome proliferator-activated receptor (PPAR) agonist incorporating the oxazole moiety. It modulates glucose and lipid metabolism, highlighting the oxazole scaffold's versatility in metabolic disorder therapeutics .
Azalactones (e.g., 4-(2-Methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one)
  • Key Differences: Features an oxazolone ring with a benzylidene substituent. Azalactones exhibit antimicrobial and antitumor activities and serve as precursors for amino acid synthesis .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity/Application
Methyl 2-(5-methyl-2-phenyl-oxazol-4-yl)acetate C₁₃H₁₃NO₃ 231.25 Methyl ester Synthetic intermediate
2-(5-Methyl-2-phenyl-oxazol-4-yl)acetic acid C₁₂H₁₁NO₃ 217.22 Carboxylic acid Precursor for drug derivatives
iCRT3 C₂₂H₂₃N₂O₂S 379.49 Sulfanyl acetamide Wnt pathway inhibition
Imiglitazar C₂₈H₂₅N₃O₅ 483.52 Oxazole-PPAR agonist Metabolic disorder therapy
Ethyl 2-(5-phenyl-oxadiazol-2-ylsulfanyl)acetate C₁₂H₁₂N₂O₃S 264.30 Oxadiazole-sulfanyl ester Antimicrobial/chemotherapeutic

Biological Activity

Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate (CAS Number: 103788-64-3) is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews various studies focusing on its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC13H13NO3
Molecular Weight231.25 g/mol
LogP2.3655
PSA52.33 Ų

The biological activity of this compound can be attributed to its interactions with various biological targets. Preliminary studies suggest that it may act as an inhibitor for specific enzymes and receptors involved in metabolic pathways and cellular signaling.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory effects on carbonic anhydrases (CAs), which play a crucial role in maintaining acid-base balance in tissues. In particular, derivatives of oxazole have shown selective inhibition against human carbonic anhydrases I and II, with IC50 values in the nanomolar range .

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of this compound. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results demonstrate significant bacteriostatic properties, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

For example:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Salmonella typhimurium12

Neuroprotective Effects

In vitro studies have shown that this compound may also exhibit neuroprotective effects. It was found to protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative disease therapies .

Case Studies

  • Antimicrobial Efficacy : A study published in MDPI examined the efficacy of this compound against clinical isolates of N. gonorrhoeae. The compound demonstrated significant inhibition with MIC values lower than those of traditional treatments .
  • Neuroprotection : Another research project investigated the protective effects of the compound on PC12 cells exposed to sodium nitroprusside (SNP)-induced toxicity. The findings indicated that treatment with this compound reduced cell death and improved cell viability significantly compared to untreated controls .

Q & A

Q. What are the established synthetic routes for Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate?

The compound is typically synthesized via esterification of 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid using methanol under acidic catalysis. A related method involves refluxing intermediates (e.g., 3-formyl-indole derivatives) with sodium acetate in acetic acid, followed by purification via recrystallization from DMF/acetic acid mixtures . Alternative routes may employ coupling reactions with methyl halides or transesterification under mild conditions.

Synthetic Method Key Conditions Yield Reference
Acetic acid refluxSodium acetate, 3–5 h reflux~60–70%
Esterification of precursor acidMethanol, H2SO4/HCl catalysis~75–85%

Q. How is this compound characterized for purity and structural confirmation?

Standard characterization includes:

  • NMR Spectroscopy : 1H/13C NMR to confirm ester carbonyl (δ ~170–175 ppm) and oxazole ring protons (δ 6.5–8.5 ppm).
  • Mass Spectrometry : Exact mass determination (C13H13NO3, calculated m/z 231.09) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%).
  • Melting Point Analysis : Comparison with literature values (e.g., related oxazole derivatives: 182–183°C ).

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol or ethyl acetate. Limited solubility in water (<0.1 mg/mL).
  • Stability : Stable at room temperature in dry, dark conditions. Hydrolysis of the ester group may occur under prolonged exposure to aqueous acidic/basic conditions .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the oxazole-acetate moiety’s conformation?

Single-crystal X-ray diffraction using SHELX software provides precise bond lengths and angles. For example:

  • The oxazole ring’s planarity and dihedral angles with the phenyl group.
  • Ester group orientation relative to the oxazole core.
    ORTEP-3 can visualize thermal ellipsoids to assess dynamic disorder .

Q. How do structural modifications impact biological activity in related compounds?

The oxazole core is a pharmacophore in PPAR agonists (e.g., aleglitazar, imiglitazar) . Modifications to the ester group or phenyl substituents alter:

  • Receptor binding : Hydrophobic interactions with PPARα/γ pockets.
  • Metabolic stability : Ester hydrolysis rates influence half-life .
Derivative Modification Biological Activity
GW6471Replacement with propanamidePPARα antagonist (IC50 1.2 μM)
ImiglitazarMethoxyimino-butanoic acid appendageDual PPARα/γ agonist

Q. How to resolve contradictions in reported biological data across studies?

Discrepancies may arise from:

  • Purity variations : Use HPLC to confirm >98% purity .
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. HepG2) and ligand concentrations.
  • Metabolite interference : Monitor ester hydrolysis products via LC-MS .

Q. What in silico methods predict interactions with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to PPARγ (PDB: 3DZY).
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity .
  • ADMET Prediction : SwissADME to estimate permeability (LogP ~2.5) and CYP450 interactions .

Q. How to optimize reaction conditions for scale-up synthesis?

  • Catalyst Screening : Compare p-toluenesulfonic acid vs. Lewis acids (e.g., ZnCl2) for esterification efficiency.
  • Solvent Optimization : Use microwave-assisted synthesis in DMF to reduce reaction time .
  • Green Chemistry : Explore ionic liquids or enzymatic catalysis to minimize acetic acid waste .

Q. What safety protocols are critical for handling this compound?

  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to potential acetic acid vapors during synthesis .
  • Waste Disposal : Neutralize acidic byproducts before disposal .

Q. How is this compound used as a building block in drug discovery?

The oxazole-acetate scaffold serves as:

  • Core structure : For PPAR modulators (e.g., aleglitazar’s methoxy-oxazole moiety ).
  • Prodrug precursor : Ester hydrolysis in vivo releases active carboxylic acid metabolites .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate
Reactant of Route 2
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Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate

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